(6-Nitro-1,3-benzodioxol-5-yl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-4-1-6-7(14-3-13-6)2-5(4)10(11)12/h1-2,9H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPQOLOKZLPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Strategies and Complex Molecular Scaffold Construction
Cyclization Reactions to Form Fused Heterocyclic Systems
Imidazothiazole and Other Bridgehead Nitrogen Systems
The construction of fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom like imidazothiazoles, is of significant interest in medicinal chemistry. While direct synthesis from (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is not extensively documented, established synthetic principles allow for the postulation of viable pathways.
A plausible strategy involves the conversion of the hydrazine (B178648) moiety into a thiosemicarbazide. This key intermediate, (6-nitro-1,3-benzodioxol-5-yl)thiosemicarbazide, can be synthesized by reacting the parent hydrazine with a thiocyanate salt or by reacting its corresponding isothiocyanate with hydrazine. This thiosemicarbazide derivative can then serve as a crucial building block for thiazole-containing systems.
The Hantzsch thiazole synthesis is a well-established method for forming the thiazole ring. mdpi.comresearchgate.netsynarchive.com This reaction typically involves the cyclocondensation of a thioamide-containing compound (like a thiosemicarbazide) with an α-halocarbonyl compound (e.g., α-haloketones or α-haloesters). mdpi.comnih.govnih.gov By reacting (6-nitro-1,3-benzodioxol-5-yl)thiosemicarbazide with a suitable α-haloketone, a 2-hydrazinyl-1,3-thiazole derivative can be formed. nih.govnih.gov
Further intramolecular cyclization of this thiazole derivative could lead to the formation of imidazo[2,1-b]thiazole, a prominent bridgehead nitrogen system. This subsequent cyclization step would establish the fused imidazole ring, yielding a complex scaffold incorporating the original 6-nitro-1,3-benzodioxole core. The general reaction scheme is outlined below.
Table 1: Proposed Synthetic Route to Imidazothiazole Derivatives
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | KSCN / H+ or CS2 / NH3 | (6-Nitro-1,3-benzodioxol-5-yl)thiosemicarbazide | Thiosemicarbazide formation |
| 2 | (6-Nitro-1,3-benzodioxol-5-yl)thiosemicarbazide | α-Haloketone (e.g., Phenacyl bromide) | 2-Hydrazinyl-1,3-thiazole derivative | Hantzsch Thiazole Synthesis |
Advanced Synthetic Transformations and Modifications on the Benzodioxole Core
The 6-nitro-1,3-benzodioxole core of the title compound is amenable to a range of advanced synthetic transformations, allowing for significant molecular diversification. These modifications can tune the electronic and steric properties of the molecule, opening avenues for various applications.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgopenstax.org For an SNAr reaction to proceed, a good leaving group must be positioned ortho or para to the electron-withdrawing group. openstax.orglibretexts.org In the case of this compound, the hydrazine group is ortho to the nitro group. While hydrazine itself is not a typical leaving group, it can be converted into a diazonium salt, which is an excellent leaving group. Alternatively, if a related precursor like 5-halo-6-nitro-1,3-benzodioxole is used, the halogen can be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to introduce new functional groups at the C5 position. The nitro group at C6 stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. wikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This reaction can be applied to the benzodioxole core, typically by using a halogenated precursor. For instance, a (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl) derivative can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst to generate biaryl structures. researchgate.netresearchgate.net
More advanced methodologies have demonstrated that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, representing a novel transformation. organic-chemistry.orgmdpi.com This innovative approach involves the palladium-catalyzed cleavage of the C-NO2 bond, allowing for the direct coupling of nitroarenes with boronic acids. organic-chemistry.org Applying this methodology to this compound or its derivatives could provide a direct route to complex biaryl systems without the need for pre-functionalization with a halogen.
Table 2: Suzuki-Miyaura Coupling of Nitroarenes
| Catalyst/Ligand System | Base | Solvent | Temperature | Outcome | Reference |
|---|
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group. The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. wikipedia.org A wide array of reagents can accomplish this, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), or transfer hydrogenation. wikipedia.orgorganic-chemistry.orgresearchgate.net
Reducing the nitro group of this compound would yield (6-Amino-1,3-benzodioxol-5-yl)hydrazine. This resulting diamino-substituted benzodioxole is a valuable intermediate for synthesizing other heterocyclic systems, such as benzimidazoles or quinoxalines, through condensation with appropriate carbonyl compounds. Furthermore, the newly formed amino group can undergo diazotization, providing a pathway to introduce a wide range of substituents via Sandmeyer or related reactions.
Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and proton framework. Although specific experimental spectra for (6-Nitro-1,3-benzodioxol-5-yl)hydrazine are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the protons of the hydrazine (B178648) group.
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C4 position is expected to be downfield due to the deshielding effects of the adjacent nitro group and the hydrazine moiety. The proton at the C7 position would appear slightly more upfield.
Methylene Protons: The two protons of the O-CH₂-O group are chemically equivalent and should produce a sharp singlet, typically observed around δ 6.0-6.2 ppm.
Hydrazine Protons: The protons on the hydrazine group (-NHNH₂) would likely appear as two separate broad signals, which can exchange with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C6) and the oxygen atoms (C3a, C7a) would be significantly deshielded, appearing at lower field (higher ppm values). The carbon attached to the hydrazine group (C5) would also be influenced. The protonated carbons (C4, C7) would appear at a higher field.
Methylene Carbon: A single signal for the O-CH₂-O carbon is expected, typically in the range of δ 100-105 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-4 | ~7.5 - 7.8 | Singlet (s) |
| H-7 | ~7.0 - 7.2 | Singlet (s) | |
| O-CH₂-O | ~6.1 - 6.3 | Singlet (s) | |
| ¹³C | C-3a, C-7a | ~145 - 155 | Quaternary (C) |
| C-4 | ~108 - 112 | Methine (CH) | |
| C-5 | ~135 - 145 | Quaternary (C) | |
| C-6 | ~140 - 150 | Quaternary (C) | |
| C-7 | ~105 - 109 | Methine (CH) | |
| O-CH₂-O | ~102 - 104 | Methylene (CH₂) |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic bands for the nitro, hydrazine, and benzodioxole moieties. Analysis of the related compound 5-nitro-1,3-benzodioxole (B1580859) reveals key vibrational frequencies for the core structure. orientjchem.orgscispace.com
N-H Stretching: The hydrazine group is expected to show characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹.
C-H Aromatic Stretching: A band or series of bands for the C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹.
NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are highly characteristic and are expected around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively. orientjchem.org
C=C Aromatic Stretching: Medium to strong absorptions corresponding to the carbon-carbon stretching within the benzene (B151609) ring are typically found in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: The benzodioxole ring system displays strong C-O-C asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. scispace.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 | Medium |
| C-H Aromatic Stretch | Aromatic Ring | 3050 - 3150 | Medium-Weak |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1540 | Strong |
| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |
| Asymmetric C-O-C Stretch | Dioxole Ring | ~1250 | Strong |
| Symmetric C-O-C Stretch | Dioxole Ring | ~1040 | Strong |
Mass Spectrometry Techniques (LC-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₇H₇N₃O₄, with a calculated exact mass of approximately 197.0436 g/mol .
In techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry), the compound would first be ionized, and the resulting molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be detected. The molecule would then undergo fragmentation, providing structural clues.
Expected Fragmentation Pattern:
A primary fragmentation pathway would likely involve the loss of the nitro group (NO₂, 46 Da), leading to a significant fragment ion.
Cleavage of the N-N bond or loss of the entire hydrazine moiety (-N₂H₃, 31 Da) is another plausible fragmentation.
Fragmentation of the dioxole ring, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da), is also possible under electron ionization conditions.
X-ray Crystallography for Three-Dimensional Structure and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, data from the closely related derivative, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, offers significant insight into the expected conformation. nih.gov
From this analogous structure, it is observed that:
The 1,3-benzodioxole (B145889) ring system is nearly planar. nih.gov
The five-membered dioxole ring typically adopts a slight "envelope" conformation. nih.gov
The nitro group is often twisted out of the plane of the benzene ring, with a dihedral angle of approximately 30°. nih.gov This rotation is due to steric hindrance with the adjacent substituents.
These structural features are highly likely to be conserved in this compound.
Table 3: Crystal Data for the Analogous Compound 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₅N₃O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0953 (2) |
| b (Å) | 8.8847 (3) |
| c (Å) | 9.2212 (3) |
| α (°) | 84.470 (2) |
| β (°) | 67.634 (2) |
| γ (°) | 78.874 (2) |
| Volume (ų) | 527.30 (3) |
Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture, making them ideal for assessing the purity of synthesized compounds. mdpi.com
For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, providing a nonpolar surface for interaction.
Mobile Phase: A gradient mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water would be used. The gradient would typically start with a higher percentage of water and increase the organic solvent concentration over time to elute the compound.
Detection: A UV detector would be effective, as the aromatic ring and nitro group are strong chromophores, likely showing maximum absorbance at a specific wavelength in the UV spectrum.
A successful analysis would show a single, sharp, symmetrical peak in the chromatogram, indicating a high degree of purity. The retention time of this peak under specific conditions serves as an identifying characteristic of the compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Theoretical DFT calculations for (6-Nitro-1,3-benzodioxol-5-yl)hydrazine would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy in predicting its structural and electronic characteristics.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. nih.govyoutube.comyoutube.com
For this compound, the HOMO is expected to be localized predominantly on the hydrazine (B178648) (-NHNH2) moiety and the benzodioxole ring, owing to the presence of lone pairs on the nitrogen and oxygen atoms. Conversely, the LUMO is anticipated to be concentrated around the nitro (-NO2) group and the aromatic ring, a consequence of the strong electron-withdrawing nature of the nitro group. The spatial distribution of these orbitals would suggest that the hydrazine group is the primary site for electrophilic attack, while the nitro-substituted aromatic ring is susceptible to nucleophilic attack.
| Orbital | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 to -5.5 | Hydrazine group, Benzodioxole ring |
| LUMO | -2.5 to -1.5 | Nitro group, Aromatic ring |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In the MEP surface of this compound, distinct regions of electrostatic potential are expected.
The areas around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group would exhibit the most negative electrostatic potential (typically colored red or yellow), indicating these as the most likely sites for electrophilic attack. In contrast, the regions around the hydrogen atoms of the hydrazine group and parts of the aromatic ring would display a positive electrostatic potential (typically colored blue), suggesting their susceptibility to nucleophilic interaction. The presence of a strong positive potential is often associated with nitroaromatic compounds. researchgate.netnih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher reactivity. For hydrazine derivatives, the introduction of electron-withdrawing groups tends to decrease the HOMO-LUMO gap, thereby increasing reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. A higher electrophilicity index for this compound would suggest a strong capacity to accept electrons.
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 3.0 - 4.0 eV | Moderate to high reactivity |
| Electronegativity (χ) | 4.0 - 5.0 eV | Good electron-accepting capability |
| Chemical Hardness (η) | 1.5 - 2.0 eV | Relatively soft molecule |
| Electrophilicity Index (ω) | > 2.0 eV | Strong electrophile |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would be expected for its functional groups. The symmetric and asymmetric stretching vibrations of the N-H bonds in the hydrazine group would likely appear in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching modes of the nitro group are predicted to be in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ ranges, respectively. The C-O-C stretching vibrations of the benzodioxole ring are expected between 1000-1250 cm⁻¹.
Molecular Docking Simulations for Biomolecular Interaction Prediction (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein.
While no specific clinical applications are discussed, molecular docking simulations can be hypothetically performed to predict the binding affinity and interaction patterns of this compound with various protein targets. The benzodioxole moiety is a known pharmacophore present in compounds with a wide range of biological activities. researchgate.net Docking studies on benzodioxole derivatives have been conducted against various targets, including enzymes and receptors. nih.govsemanticscholar.orgnih.govbenthamdirect.com
In a hypothetical docking study, this compound would be docked into the active site of a selected protein. The simulation would predict the binding energy, which indicates the strength of the interaction, and the binding pose, which reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. The nitro and hydrazine groups would be expected to form hydrogen bonds with polar residues, while the benzodioxole ring could engage in hydrophobic and π-stacking interactions.
| Parameter | Predicted Outcome |
|---|---|
| Binding Energy | -6.0 to -9.0 kcal/mol |
| Key Interacting Residues | Polar (e.g., Ser, Thr, Asn), Aromatic (e.g., Phe, Tyr, Trp) |
| Types of Interactions | Hydrogen bonding, π-π stacking, Hydrophobic interactions |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding)
The structural and electronic characteristics of this compound suggest the presence of several key intermolecular interactions that govern its solid-state architecture and influence its physical properties. The hydrazine moiety (-NHNH2) provides both hydrogen bond donors (the hydrogen atoms) and acceptors (the nitrogen atoms). Similarly, the nitro group (-NO2) contains strong hydrogen bond acceptors in its oxygen atoms. The benzodioxole ring system, with its oxygen atoms and aromatic character, can also participate in various non-covalent interactions.
While direct crystallographic studies of this compound are not extensively reported in the literature, analysis of closely related structures provides significant insight. For instance, studies on derivatives such as 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile have revealed the presence of intermolecular C-H⋯O interactions, which lead to the formation of centrosymmetric dimers in the crystal lattice. researchgate.net In this particular derivative, the nitro group is noted to be twisted out of the plane of the aryl ring. researchgate.net
Furthermore, research on 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine, a compound sharing the benzodioxole and hydrazine functionalities, has identified weak π–π intermolecular interactions as a stabilizing force in its crystal packing. nih.gov
Based on these related structures, it can be inferred that this compound likely engages in a network of intermolecular interactions, including:
Hydrogen Bonding: Strong N-H⋯O hydrogen bonds are expected to form between the hydrazine group of one molecule and the nitro group of a neighboring molecule. N-H⋯N hydrogen bonds between hydrazine moieties are also possible.
C-H⋯O Interactions: The aromatic and dioxole C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the nitro and benzodioxole groups.
These interactions are crucial in determining the compound's melting point, solubility, and polymorphism.
In Silico Predictions of Pharmacokinetic Properties (Non-Clinical Relevance)
In the early stages of chemical research, in silico methods are valuable for predicting the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are theoretical and intended for research purposes, not for clinical guidance. For this compound, various computational models can be employed to estimate its drug-likeness and potential pharmacokinetic profile.
A common approach involves the application of rules such as Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. The parameters for this rule are:
Molecular weight (MW) ≤ 500 g/mol
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 197.14 g/mol | Calculation from formula |
| logP | 1.2 - 1.5 | Various computational models |
| Hydrogen Bond Donors | 3 | Inspection of structure |
| Hydrogen Bond Acceptors | 6 | Inspection of structure |
Based on these predicted values, this compound adheres to Lipinski's Rule of Five, suggesting a possibility of good oral bioavailability.
Other important pharmacokinetic parameters that can be predicted in silico include:
Topological Polar Surface Area (TPSA): This is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is crucial for absorption.
CYP450 Enzyme Inhibition: Models can predict the potential for the compound to inhibit key metabolic enzymes, which can indicate potential drug-drug interactions.
It is important to reiterate that these are theoretical predictions and require experimental validation to confirm.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical series of derivatives of this compound, a QSAR model could be developed to guide the synthesis of new analogues with potentially enhanced activity for a specific biological target.
The development of a QSAR model for a series of this compound derivatives would typically involve the following steps:
Data Set Generation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: Primarily the logarithm of the partition coefficient (logP).
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For a series of this compound derivatives, a QSAR study could reveal the importance of certain structural features for their biological activity. For example, the model might indicate that electron-withdrawing substituents on the aromatic ring enhance activity, or that a specific steric bulk at the hydrazine nitrogen is optimal.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, ability to engage in charge-transfer interactions |
| Steric | Molar refractivity, van der Waals volume | Binding pocket fit, steric hindrance |
| Hydrophobic | logP | Membrane permeability, hydrophobic interactions with target |
| Topological | Wiener index, Kier & Hall shape indices | Molecular size and shape |
QSAR studies on other benzodioxole-containing compounds have demonstrated the utility of this approach in identifying key structural features for biological activity.
Mechanistic Studies of Chemical Reactions and Transformations
Elucidation of Reaction Pathways for Hydrazone and Heterocycle Formation
The formation of hydrazones and nitrogen-containing heterocycles from (6-Nitro-1,3-benzodioxol-5-yl)hydrazine proceeds through distinct, well-understood reaction pathways. These transformations are fundamental in synthetic organic chemistry.
Hydrazone Formation: The reaction of this compound with aldehydes or ketones is a classic condensation reaction that yields the corresponding (6-nitro-1,3-benzodioxol-5-yl)hydrazone. The mechanism is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comnih.gov This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov The reaction is generally reversible and is often catalyzed by acid. The subsequent step is the acid-catalyzed dehydration (elimination of a water molecule) of the hemiaminal, which is frequently the rate-determining step, leading to the formation of a stable C=N double bond characteristic of hydrazones. numberanalytics.comnih.gov
Heterocycle Formation (Pyrazoles): this compound is a key building block for synthesizing substituted pyrazoles, a class of five-membered aromatic heterocycles. The most common pathway is the Knorr pyrazole (B372694) synthesis, which involves condensation with a 1,3-dicarbonyl compound. mdpi.com The reaction mechanism involves two sequential condensation steps. Initially, one of the hydrazine's nitrogen atoms attacks one of the carbonyl groups, forming a hydrazone-like intermediate, which then undergoes intramolecular cyclization as the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.
An alternative pathway involves the reaction with α,β-unsaturated carbonyl compounds. nih.gov This reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate. mdpi.comnih.gov The pyrazoline can then be oxidized to the aromatic pyrazole in a subsequent step or, in some cases, may aromatize directly through the elimination of a leaving group. nih.gov
Heterocycle Formation (1,3,4-Thiadiazoles): While direct reaction of the hydrazine is less common, its derivatives, such as acylhydrazines, can be used to form other heterocycles like 1,3,4-thiadiazoles. For instance, an acylhydrazine derived from this compound could react with a sulfur source. The synthesis of 1,3,4-thiadiazoles can be achieved by the cyclization of thioacylhydrazine intermediates, which can be formed from the reaction of acylhydrazines with sulfurating agents like phosphorus pentasulfide or Lawesson's reagent. nih.govbu.edu.eg
Role of Solvents, Catalysts, and Reagents in Reaction Outcomes
The outcome, rate, and yield of reactions involving this compound are highly dependent on the choice of solvents, catalysts, and supplementary reagents.
Solvents: The selection of a solvent can significantly impact reaction rates and equilibria. Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used for hydrazone and pyrazole synthesis as they can solvate the reactants and intermediates. nih.gov In some cases, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are employed, particularly when higher temperatures are required. mdpi.comorganic-chemistry.org The use of water as a solvent, aligning with the principles of green chemistry, has also been reported for certain acid-catalyzed hydrazone syntheses. researchgate.net Furthermore, solvent-free syntheses, sometimes assisted by ultrasonication or high pressure, have been developed to provide environmentally benign alternatives that can lead to high yields and cleaner reactions. nih.govresearchgate.net
Catalysts: Catalysis is crucial for controlling the reaction pathways of this compound.
Acid Catalysis: Hydrazone formation is most effectively catalyzed by acids. The optimal pH is typically mildly acidic (around 4-6), as this protonates the carbonyl oxygen, increasing its electrophilicity without excessively protonating the hydrazine nucleophile, which would render it unreactive. numberanalytics.comnih.gov Glacial acetic acid is a common catalyst. nih.gov
Organocatalysis: Aniline (B41778) and its derivatives have been identified as effective organocatalysts for hydrazone formation, operating through a nucleophilic catalysis mechanism where the aniline forms a highly reactive imine intermediate. nih.govacs.org
Metal Catalysis: In the synthesis of pyrazoles, a variety of metal catalysts are employed. Copper, silver, and ruthenium complexes have been shown to catalyze different types of cyclization and cycloaddition reactions leading to pyrazoles. mdpi.comorganic-chemistry.orgbeilstein-journals.org Lewis acids such as zinc triflate and cerium(III) chloride can also be used to promote condensation reactions by activating the carbonyl group. beilstein-journals.orgmdpi.com
Base Catalysis: In certain pyrazole syntheses, particularly those involving N-tosylhydrazones or reactions requiring deprotonation to form specific intermediates, bases like cesium carbonate or sodium hydride are utilized. rsc.org
Reagents: The nature of the coreactant dictates the final product. For hydrazone synthesis, the key reagents are aldehydes and ketones. For the synthesis of pyrazoles, 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or acetylenic ketones are required. mdpi.comnih.gov In the formation of 1,3,4-thiadiazoles from acylhydrazine derivatives, a sulfur source such as elemental sulfur or Lawesson's reagent is essential. nih.gov The presence of an oxidizing agent (e.g., bromine, or simply atmospheric oxygen in DMSO) can be critical in pyrazole synthesis to facilitate the aromatization of the pyrazoline intermediate. organic-chemistry.org
| Reaction Type | Factor | Examples | Role/Effect | References |
|---|---|---|---|---|
| Hydrazone Formation | Catalyst | H⁺ (e.g., Acetic Acid), Aniline, CeCl₃·7H₂O, MgO Nanoparticles | Increases rate by activating carbonyl group or forming reactive intermediates. Optimal pH is crucial. | nih.govresearchgate.netnih.govmdpi.com |
| Solvent | Ethanol, Water, DMF, Solvent-free | Solvates reactants/intermediates; can influence reaction equilibrium and rate. | researchgate.netnih.govtudelft.nl | |
| Reagent | Aldehydes, Ketones | Provides the electrophilic carbonyl carbon for condensation. | numberanalytics.com | |
| Pyrazole Formation | Catalyst | Acid (Knorr Synthesis), Copper Triflate, Ruthenium complexes, Cs₂CO₃ | Promotes condensation, cyclization, and oxidation steps depending on the pathway. | mdpi.comnih.govorganic-chemistry.orgrsc.org |
| Solvent | Ethanol, N,N-Dimethylacetamide (DMAc), DMSO | Affects solubility and can play a role in the oxidation of pyrazoline intermediates. | mdpi.comorganic-chemistry.org | |
| Reagent | 1,3-Diketones, α,β-Unsaturated Ketones, Oxidizing agents (O₂, Br₂) | Provides the carbon backbone for the heterocycle; facilitates aromatization. | nih.govnih.govorganic-chemistry.org |
Identification and Characterization of Reaction Intermediates
The multistep nature of hydrazone and heterocycle synthesis from this compound involves the formation of transient intermediates. While their isolation can be challenging due to their instability, their existence is supported by extensive mechanistic studies of analogous reactions.
Hemiaminal (Carbinolamine): This is the key tetrahedral intermediate in hydrazone formation. nih.gov It is formed by the initial nucleophilic addition of the hydrazine to the carbonyl group. It is typically unstable and readily eliminates water to form the final hydrazone, making its isolation and direct characterization difficult. However, its formation is the rate-limiting step under certain conditions and is a cornerstone of the accepted mechanism. acs.org
Pyrazoline: In the synthesis of pyrazoles from α,β-unsaturated ketones, the pyrazoline is a crucial and often isolable intermediate. mdpi.comorganic-chemistry.org It is a five-membered, non-aromatic heterocyclic ring formed after the initial Michael addition and subsequent intramolecular cyclization. The conversion of the pyrazoline to the final aromatic pyrazole requires an oxidation step, which can occur via an external oxidizing agent or through spontaneous aromatization if a suitable leaving group is present. nih.govnih.gov
Hydrazone Enaminone: In some multicomponent reactions for pyrazole synthesis, a hydrazine enaminone intermediate has been proposed. beilstein-journals.org This species is formed through the reaction of the hydrazine with an enaminone, which then undergoes cyclization to form the pyrazole ring.
Thioacylhydrazine (or Thiosemicarbazone): In the synthesis of 1,3,4-thiadiazoles, the reaction often proceeds through an open-chain intermediate like a thioacylhydrazine or a thiosemicarbazone. bu.edu.eg These intermediates are formed from the reaction of an acylhydrazine with a sulfurating agent or a thiocarbonyl compound, respectively. They then undergo acid-catalyzed intramolecular cyclization and dehydration to yield the stable 1,3,4-thiadiazole (B1197879) ring.
| Reaction | Intermediate | Description | Evidence/Characterization | References |
|---|---|---|---|---|
| Hydrazone Formation | Hemiaminal (Carbinolamine) | Tetrahedral species formed from nucleophilic attack of hydrazine on a carbonyl. | Inferred from kinetic studies; generally too unstable to isolate. | nih.govacs.org |
| Pyrazole Synthesis (from α,β-unsaturated ketones) | Pyrazoline | A 5-membered, non-aromatic heterocyclic ring. | Can be isolated in some cases before oxidation to the pyrazole. | mdpi.comnih.govorganic-chemistry.org |
| Pyrazole Synthesis (Knorr) | Imine/Enol Intermediate | Formed after initial condensation of hydrazine with one carbonyl group of a 1,3-diketone. | Postulated based on mechanistic logic and control experiments. | mdpi.com |
| 1,3,4-Thiadiazole Synthesis | Thioacylhydrazine | An open-chain precursor containing the N-N-C=S backbone. | Can sometimes be isolated before the final cyclization step. | bu.edu.eg |
Non Clinical Biological Activity Studies of Derived Compounds
Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)
The investigation into the antimicrobial properties of derivatives of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is an area with sparse specific data. Generally, the hydrazone class of compounds, which are readily synthesized from hydrazines, is known to exhibit a wide spectrum of antimicrobial activities. The presence of the nitro group and the benzodioxole ring in the parent hydrazine (B178648) could modulate the electronic and lipophilic properties of the resulting derivatives, which are crucial for antimicrobial efficacy.
In Vitro Minimum Inhibitory Concentration (MIC) Determinations
Specific minimum inhibitory concentration (MIC) data for a broad range of derivatives of this compound against various bacterial and fungal strains are not extensively documented. However, a study on a series of acylhydrazones, which are structurally related to the direct derivatives, included a compound synthesized from (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide and 6-nitro-1,3-benzodioxole-5-carbaldehyde. This resulting compound, N'-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-(2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanehydrazide, was evaluated for its antimicrobial activity. The findings indicated that this specific derivative, along with several others in the series, demonstrated limited potency, with MIC values reported as being greater than 250 µg/mL against the majority of the tested microorganisms.
In the same study, some light activity against Mycobacterium smegmatis was noted for a group of eight compounds, which included the derivative of 6-nitro-1,3-benzodioxole-5-carbaldehyde, with MIC values ranging from 63.8 to 252.5 µg/mL.
Activity Against Resistant Strains
There is currently no specific information available in the scientific literature regarding the activity of compounds derived from this compound against resistant microbial strains. The development of novel agents active against multidrug-resistant bacteria is a critical area of research, and the potential of this class of compounds remains to be explored.
Antitumoral/Anticancer Activity (Cell Line Cytotoxicity)
The 1,3-benzodioxole (B145889) scaffold is a component of several natural and synthetic compounds with demonstrated anticancer properties. The addition of a nitro group and a hydrazine functional group provides a template for developing derivatives with potential cytotoxic activity against cancer cells.
A review of the biological activities of hydrazone derivatives mentions a specific compound, N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-6-nitro-1,3-benzodioxole-5-carbohydrazide, as a novel antiproliferative agent. It was reported that this compound was capable of inhibiting T-cell proliferation by 66% at a concentration of 10µM. However, detailed cytotoxicity data in the form of IC50 values against a panel of human cancer cell lines are not provided in the available literature.
Mechanisms of Cytotoxicity (e.g., Enzyme Inhibition, DNA Binding)
The precise mechanisms through which derivatives of this compound might exert cytotoxic effects have not been elucidated. Generally, hydrazone derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The planar structure of the benzodioxole ring and the potential for the hydrazone linkage to coordinate with metal ions could suggest possible interactions with DNA or metalloenzymes. However, without specific studies on these derivatives, any proposed mechanism remains speculative.
Anti-inflammatory and Analgesic Potentials (In Vitro Assays)
Hydrazone derivatives are a well-established class of compounds with significant anti-inflammatory and analgesic properties. The structural features of this compound suggest that its derivatives could also possess such activities.
The aforementioned review that identified N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-6-nitro-1,3-benzodioxole-5-carbohydrazide as an antiproliferative agent also described it as a novel anti-inflammatory compound. Unfortunately, specific data from in vitro assays to quantify this anti-inflammatory potential are not detailed in the available literature.
Enzyme Inhibition Studies (e.g., Myeloperoxidase, Cyclooxygenase)
There is a lack of specific studies investigating the inhibitory effects of derivatives of this compound on key inflammatory enzymes such as myeloperoxidase (MPO) and cyclooxygenase (COX). While some research has explored the MPO inhibitory activity of nitro- and amino-substituted benzo nih.govdioxole-5-carboxamide derivatives, these compounds are not hydrazine derivatives and thus fall outside the direct scope of this article. Similarly, while hydrazones, in general, have been investigated as inhibitors of COX enzymes, no such data is currently available for derivatives of this compound.
Antiviral Activity (In Vitro Assays against specific viruses)
Research into the antiviral properties of compounds derived from this compound has focused on the synthesis of novel heterocyclic systems, particularly azolo-azines. These derivatives have been evaluated in vitro for their ability to inhibit the replication of various viruses.
Stable σ-adducts of azolo[5,1-c]triazines and azolo[1,5-a]pyrimidines, synthesized from 6-nitro-1,2,4-triazoloazines, have demonstrated notable virus-inhibiting activity. nih.gov Specifically, polyphenol-modified azolo-azines, such as those containing phloroglucinol, pyrogallol, and catechol residues, were tested against influenza viruses. nih.gov The most active of these compounds were found to prevent the binding of viral hemagglutinin to cellular receptors, a critical step in the viral entry process. nih.gov This mechanism was confirmed through hemagglutination inhibition assays. nih.gov
Further studies on 3-nitroazolo[5,1-с] scilit.comresearchgate.netnih.govtriazines, a class of compounds to which these derivatives belong, have confirmed their broad-range antiviral potential. nih.gov In vitro testing of 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с] scilit.comresearchgate.netnih.govtriazines showed inhibitory activity against both the influenza A/Puerto Rico/8/34 (H1N1) virus and Coxsackie B3 virus (strain Nancy). nih.gov The antiviral activity of these compounds highlights the significance of the nitro-triazine scaffold in designing new antiviral agents. nih.gov
Table 1: In Vitro Antiviral Activity of Derived Azolo-Azines
| Compound Class | Target Virus(es) | Mechanism of Action |
|---|---|---|
| Polyphenol-modified azolo-azines | Influenza Virus | Inhibition of viral hemagglutinin binding to cellular receptors. nih.gov |
Other Mechanistic Biological Studies (e.g., Enzyme Modulators, Receptor Ligands - non-clinical)
Beyond antiviral applications, derivatives of the 6-nitro-1,3-benzodioxole structure have been investigated for other non-clinical biological activities, revealing potential as modulators of cellular processes and receptor ligands.
One study described a hydrazone derivative, N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-6-nitro-1,3-benzodioxole-5-carbohydrazine, as a novel anti-inflammatory and antiproliferative compound. nih.gov Mechanistic investigations revealed that this compound was capable of inhibiting T-cell proliferation, with a 66% inhibition observed at a concentration of 10μM. nih.gov This finding points to the potential of such derivatives to modulate immune responses at a cellular level.
The broader benzodioxole moiety, a core component of the parent hydrazine, has been incorporated into molecules designed to interact with specific cellular receptors. For example, NDT 9513727, a compound featuring a 1,3-benzodioxol-5-ylmethyl group, was identified as a potent and selective inverse agonist of the human C5a receptor (C5aR). nih.gov The C5a receptor is involved in inflammatory responses, and its modulation represents a therapeutic target. nih.gov NDT 9513727 was shown to inhibit C5a-stimulated responses such as Ca2+ mobilization, degranulation, and chemotaxis in various cell types with IC50 values in the low nanomolar range. nih.gov This demonstrates the utility of the benzodioxole scaffold in the development of specific receptor ligands.
Table 2: Other Non-Clinical Mechanistic Studies of Derived Compounds
| Compound/Derivative | Biological Target/Process | Observed Mechanistic Effect |
|---|---|---|
| N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-6-nitro-1,3-benzodioxole-5-carbohydrazine | T-cell Proliferation | Inhibition of T-cell proliferation, suggesting immunomodulatory potential. nih.gov |
Environmental Transformation Pathways of Nitrated Hydrazine Derivatives
Biodegradation Mechanisms (e.g., Nitro Group Reduction, Ring Cleavage)
The biodegradation of nitroaromatic compounds, including nitrated hydrazine (B178648) derivatives, is a critical process in their environmental dissipation. Microorganisms have evolved various enzymatic strategies to break down these often recalcitrant molecules. The primary mechanisms involved are the reduction of the nitro group and the subsequent cleavage of the aromatic ring.
Nitro Group Reduction:
The initial and most common step in the biodegradation of nitroaromatic compounds is the reduction of the highly electrophilic nitro group (-NO2) to an amino group (-NH2). nih.govnih.gov This transformation is typically carried out by a variety of aerobic and anaerobic microorganisms. nih.gov The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov Anaerobic bacteria, in particular, are proficient at reducing the nitro group, often using the nitroaromatic compound as a terminal electron acceptor. nih.gov For (6-Nitro-1,3-benzodioxol-5-yl)hydrazine, this initial reduction would lead to the formation of (6-Amino-1,3-benzodioxol-5-yl)hydrazine. This step is crucial as it decreases the toxicity of the compound and makes the aromatic ring more susceptible to subsequent enzymatic attack. nih.gov
The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation by typical oxygenase enzymes. nih.gov Therefore, this initial reductive step is a key gateway to further breakdown.
Ring Cleavage:
Following the reduction of the nitro group, the resulting amino-substituted aromatic ring is more amenable to cleavage. Aerobic bacteria employ various oxygenases to hydroxylate the ring, leading to the formation of catechols or substituted catechols. researchgate.net These dihydroxylated intermediates are then substrates for dioxygenase enzymes that catalyze the cleavage of the aromatic ring. nih.gov This cleavage can occur via ortho- or meta-cleavage pathways, ultimately breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways, such as the Krebs cycle. nih.govresearchgate.net
In the case of derivatives of 1,3-benzodioxole (B145889), the stability of the dioxole ring presents an additional challenge for microbial degradation. However, studies on related compounds suggest that cleavage of the methylenedioxy bridge can occur, often initiated by monooxygenase or dioxygenase enzymes.
| Step | Transformation | Key Enzymes | Resulting Intermediate/Product |
| 1 | Nitro Group Reduction | Nitroreductases | (6-Hydroxylamino-1,3-benzodioxol-5-yl)hydrazine |
| 2 | Further Reduction | Nitroreductases | (6-Amino-1,3-benzodioxol-5-yl)hydrazine |
| 3 | Aromatic Ring Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated amino-benzodioxole hydrazine derivatives |
| 4 | Aromatic Ring Cleavage | Dioxygenases | Aliphatic acids |
Photolytic and Chemical Degradation Pathways
In addition to biodegradation, this compound is subject to transformation through abiotic processes, primarily photolytic and chemical degradation, especially in sunlit surface waters and soils.
Photolytic Degradation:
Nitroaromatic compounds are known to be susceptible to photodegradation. nih.gov The absorption of ultraviolet (UV) radiation can excite the molecule, leading to a variety of chemical reactions. For nitroaromatic compounds, this can involve the reduction of the nitro group or the generation of highly reactive species like hydroxyl radicals, which can then attack the aromatic ring. researchgate.net The presence of photosensitizers in the environment, such as humic acids, can accelerate these processes.
The benzodioxole moiety itself can also be a target of photolytic degradation. UV radiation can lead to the cleavage of the ether bonds in the dioxole ring, contributing to the breakdown of the molecule. researchgate.net
Chemical Degradation:
Chemical degradation, particularly hydrolysis, can also play a role in the transformation of hydrazine derivatives. Hydrazones, which can be formed from hydrazines, are known to be labile to hydrolysis, and this process is often catalyzed by acidic conditions. nih.govgoogle.com While this compound is not a hydrazone, the hydrazine moiety can undergo oxidation-reduction reactions in the environment. The rate of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions. nih.gov For instance, the hydrolysis of related hydrazone structures is known to be acid-catalyzed. researchgate.net
The following table outlines potential abiotic degradation pathways:
| Degradation Type | Process | Influencing Factors | Potential Products |
| Photolytic | Direct photolysis, indirect photolysis (via reactive oxygen species) | UV radiation intensity, presence of photosensitizers | Hydroxylated derivatives, ring-cleavage products, amino-derivatives |
| Chemical | Hydrolysis, Oxidation | pH, temperature, presence of metal ions | Cleavage of the hydrazine group, oxidation products |
Identification of Environmental Metabolites and Transformation Products
Based on the known degradation pathways of related nitroaromatic and hydrazine compounds, a number of potential metabolites can be predicted.
Biodegradation Metabolites:
As discussed, the primary initial product of biodegradation is expected to be the corresponding amino derivative, (6-Amino-1,3-benzodioxol-5-yl)hydrazine, formed through the reduction of the nitro group. researchgate.net Subsequent enzymatic reactions would lead to the formation of hydroxylated intermediates and, following ring cleavage, various aliphatic acids. In anaerobic environments, the accumulation of the amino derivative is more likely, as the subsequent oxidative ring cleavage steps are inhibited. researchgate.net
Abiotic Transformation Products:
Photolytic and chemical degradation can lead to a different suite of transformation products. Photodegradation may result in the formation of hydroxylated derivatives of the parent compound, as well as products where the hydrazine group has been altered or cleaved. researchgate.net Chemical hydrolysis, particularly under acidic conditions, could potentially lead to the cleavage of the hydrazine moiety from the aromatic ring, resulting in 6-nitro-1,3-benzodioxol-5-ol and hydrazine.
A summary of expected environmental metabolites and transformation products is provided in the table below:
| Pathway | Primary Product | Secondary Products |
| Biodegradation (Aerobic) | (6-Amino-1,3-benzodioxol-5-yl)hydrazine | Hydroxylated intermediates, ring-cleavage products (e.g., muconic acid derivatives) |
| Biodegradation (Anaerobic) | (6-Amino-1,3-benzodioxol-5-yl)hydrazine | - |
| Photodegradation | Hydroxylated this compound | (6-Amino-1,3-benzodioxol-5-yl)hydrazine, ring-cleavage products |
| Chemical Degradation | 6-Nitro-1,3-benzodioxol-5-ol, Hydrazine | Oxidation products |
Future Research Directions and Applications in Academic Chemical Science
Rational Design of Novel Chemical Entities Based on the (6-Nitro-1,3-benzodioxol-5-yl)hydrazine Scaffold
The rational design of new molecules based on the this compound scaffold is a key area for future investigation. By systematically modifying the core structure, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds. The benzodioxole ring, the nitro group, and the hydrazine (B178648) functional group all serve as points for derivatization.
Key strategies for the rational design of novel derivatives include:
Modification of the Hydrazine Moiety: The hydrazine group can be readily converted into a variety of other functional groups, such as hydrazones, pyrazoles, and other heterocyclic systems. nih.govresearchgate.net The formation of hydrazones through condensation with various aldehydes and ketones is a particularly attractive approach, as it allows for the introduction of a wide range of substituents, which can significantly impact biological activity. nih.govnih.gov
Substitution on the Benzodioxole Ring: While the existing nitro group provides a handle for certain transformations, further substitution on the aromatic ring could lead to compounds with enhanced properties. The introduction of electron-donating or electron-withdrawing groups can influence the electronic nature of the molecule, which in turn can affect its reactivity and biological interactions. researchgate.net
Bioisosteric Replacement: The nitro group, which can sometimes be associated with toxicity, could be replaced by other electron-withdrawing groups such as a cyano or a trifluoromethyl group. Similarly, the benzodioxole moiety could be replaced with other bicyclic systems to explore different spatial arrangements and interactions with biological targets.
These design strategies can be guided by structure-activity relationship (SAR) studies of existing bioactive hydrazones and benzodioxole-containing compounds. mdpi.com
Development of Innovative Synthetic Methodologies for Enhanced Efficiency
The advancement of synthetic methodologies is crucial for the efficient and sustainable production of derivatives of this compound. Future research should focus on the development of novel, high-yielding, and environmentally friendly synthetic routes.
Promising areas for synthetic innovation include:
Modern Coupling Reactions: The application of modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents onto the benzodioxole ring. worldresearchersassociations.comresearchgate.net
Catalytic Methods: The development of novel catalytic systems for the selective functionalization of the scaffold would be highly beneficial. This could include catalysts for regioselective C-H activation or for the asymmetric synthesis of chiral derivatives.
Flow Chemistry: The use of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with energetic nitro compounds and reactive hydrazine intermediates.
The table below outlines potential innovative synthetic approaches for the derivatization of the this compound scaffold.
| Synthetic Strategy | Target Moiety | Potential Advantages |
| Suzuki-Miyaura Coupling | Benzodioxole Ring | Introduction of aryl and heteroaryl substituents. |
| Buchwald-Hartwig Amination | Benzodioxole Ring | Formation of C-N bonds with various amines. |
| Catalytic C-H Activation | Benzodioxole Ring | Direct functionalization without pre-activation. |
| Flow Synthesis | Entire Scaffold | Improved safety, scalability, and reaction control. |
Advanced Computational Modeling for Structure-Activity Relationship Elucidation
Advanced computational modeling techniques are indispensable tools for accelerating the drug discovery process by providing insights into the structure-activity relationships (SAR) of novel compounds. For derivatives of this compound, computational studies can guide the rational design of more potent and selective molecules.
Key computational approaches that can be employed include:
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and to predict the reactivity of the scaffold and its derivatives. wildlife-biodiversity.com
Molecular Docking: This technique can be used to predict the binding modes of the designed compounds with specific biological targets, such as enzymes or receptors. rsc.org This information is crucial for understanding the mechanism of action and for optimizing the interactions between the ligand and the target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of the compounds and their biological activities. wildlife-biodiversity.com These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding. arabjchem.org
The integration of these computational methods can significantly streamline the design and optimization of new chemical entities based on the this compound scaffold.
Exploration of New Biological Targets and Mechanisms of Action in Vitro
The this compound scaffold and its derivatives represent a rich source of potential new therapeutic agents. Hydrazone derivatives, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov Future research should focus on the systematic in vitro evaluation of new derivatives against a diverse panel of biological targets.
Potential areas for biological investigation include:
Antimicrobial and Antifungal Activity: Given the known antimicrobial properties of many hydrazones, new derivatives should be screened against a panel of pathogenic bacteria and fungi. nih.gov
Anticancer Activity: The antiproliferative activity of the compounds should be evaluated against various cancer cell lines. Mechanistic studies could then be undertaken to identify the specific cellular pathways that are affected. researchgate.net
Enzyme Inhibition: Many hydrazones are known to be potent enzyme inhibitors. New derivatives could be screened against a range of enzymes implicated in disease, such as kinases, proteases, and oxidoreductases. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of the compounds can be assessed using in vitro models of inflammation. nih.gov
The table below summarizes potential biological targets for derivatives of this compound based on the known activities of related compounds.
| Biological Target Class | Examples | Potential Therapeutic Area |
| Microbial Enzymes | DNA gyrase, Dihydrofolate reductase | Infectious Diseases |
| Cancer-related Proteins | Kinases, Topoisomerases, Tubulin | Oncology |
| Inflammatory Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation |
| Viral Enzymes | Proteases, Reverse transcriptase | Virology |
A thorough in vitro investigation of the biological activities of novel derivatives will be essential for identifying promising lead compounds for further preclinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (6-nitro-1,3-benzodioxol-5-yl)hydrazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate can react with nitro-substituted benzodioxole precursors under reflux in absolute ethanol, often catalyzed by acids like sulfuric acid. Reaction time (e.g., 18–20 hours) and stoichiometric ratios (equimolar hydrazine) are critical for yield optimization. Crystallization from ethanol or DMF is commonly used for purification .
- Key Considerations : Monitor reaction progress using TLC or NMR. Adjust reflux time based on precursor reactivity and solvent polarity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is the gold standard for determining molecular geometry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., π–π stacking with centroid distances ~3.85 Å). Spectroscopic techniques (FT-IR, NMR) validate functional groups, while elemental analysis confirms purity .
- Key Considerations : For accurate crystallographic data, ensure high-quality single crystals via slow evaporation from DMF or ethanol.
Advanced Research Questions
Q. What computational strategies are effective for studying the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis. Studies on analogous hydrazines reveal that activation barriers and transition states are influenced by bicyclic hydrazine structures (e.g., [2.2.2]-bicyclic systems lower barriers by ~15–20 kJ/mol). Software like Gaussian or ORCA is used for energy landscape modeling .
- Key Considerations : Validate computational predictions with kinetic experiments (e.g., Arrhenius plots) to confirm theoretical activation energies .
Q. How does the nitro group in this compound influence its electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which polarizes the hydrazine moiety, enhancing electrophilicity. Cyclic voltammetry can quantify redox potentials, while Hirshfeld surface analysis (via CrystalExplorer) identifies intermolecular interactions (e.g., hydrogen bonds with O/N atoms) that stabilize the crystal lattice .
- Key Considerations : Compare with non-nitro analogs (e.g., 1,3-benzodioxol-5-yl hydrazine) to isolate electronic effects .
Q. What are the challenges in analyzing catalytic decomposition pathways of this compound for hydrogen production?
- Methodological Answer : Catalytic decomposition studies require precise control of catalysts (e.g., Ni-Ir/CeO₂) and reaction conditions (pH, temperature). Kinetic data (e.g., rate constants from gas chromatography) must account for competing pathways:
- N–N bond cleavage : Produces N₂ and H₂.
- NH₃ formation : Undesirable side reaction reducing H₂ yield.
Hydrous hydrazine analogs show improved stability but require tailored catalysts to suppress NH₃ .- Key Considerations : Use in situ FT-IR or mass spectrometry to track intermediate species.
Application-Oriented Questions
Q. How can this compound be leveraged in designing antimicrobial agents?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the role of the nitro group in enhancing bioactivity. For example, nitrobenzothiazine hydrazine derivatives exhibit MIC values as low as 2 µg/mL against S. aureus. Synthesis of analogs with varied substituents (e.g., halogens, methoxy groups) can optimize potency and reduce cytotoxicity .
- Key Considerations : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate therapeutic indices.
Q. What safety protocols are critical when handling this compound in propellant research?
- Methodological Answer : The compound’s nitro and hydrazine groups pose explosion risks under high pressure or heat. Mitigation strategies include:
- Storage : Inert atmosphere (N₂/Ar) at <5°C.
- Handling : Use blast shields and remote-operated equipment.
Thermal stability assessments (DSC/TGA) should determine decomposition thresholds (e.g., exothermic peaks >150°C) .
Data Contradictions and Resolution
- Contradiction : Computational studies predict [2.2.2]-bicyclic hydrazines enhance catalytic activity, but experimental validation is limited for nitro derivatives .
- Resolution : Synthesize the proposed bicyclic analog and compare turnover frequencies (TOF) with existing catalysts.
- Contradiction : Some studies report hydrazine derivatives as stable hydrogen sources, while others highlight NH₃ byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
